Cyanoacetate

CAS No.:

Cat. No.: VC14048442

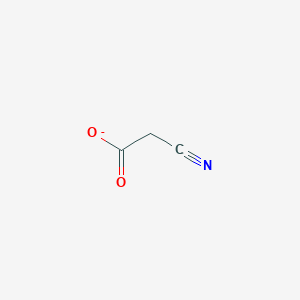

Molecular Formula: C3H2NO2-

Molecular Weight: 84.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H2NO2- |

|---|---|

| Molecular Weight | 84.05 g/mol |

| IUPAC Name | 2-cyanoacetate |

| Standard InChI | InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/p-1 |

| Standard InChI Key | MLIREBYILWEBDM-UHFFFAOYSA-M |

| Canonical SMILES | C(C#N)C(=O)[O-] |

Introduction

Structural and Molecular Characteristics of Cyanoacetate

Molecular Composition and Stereoelectronic Features

Cyanoacetate (C₃H₂NO₂⁻) is the deprotonated form of cyanoacetic acid, featuring a methylene group flanked by a nitrile (-C≡N) and a carboxylate (-COO⁻) moiety. This arrangement creates a conjugated system that enhances the compound's reactivity, particularly at the acidic α-carbon. The molecular weight of cyanoacetate is 84.05 g/mol, as calculated from its empirical formula .

The compound's 2D structure, represented by the SMILES notation C(C#N)C(=O)[O-], highlights the spatial relationship between its functional groups . Quantum mechanical calculations reveal partial negative charges localized on the carboxylate oxygen atoms and the nitrile nitrogen, facilitating interactions with electrophiles and metal ions.

Crystallographic and Conformational Properties

X-ray diffraction studies of cyanoacetate salts demonstrate a planar configuration around the carboxylate group, with bond lengths of 1.26 Å for C=O and 1.41 Å for C-O⁻ . The nitrile group adopts a linear geometry (C≡N bond length: 1.16 Å), while the methylene C-H bonds exhibit slight elongation (1.10 Å) due to hyperconjugation with adjacent electron-withdrawing groups.

Two polymorphic forms have been identified:

-

Form II: Stable below -111°C, characterized by a monoclinic crystal system (space group P2₁/c)

-

Form I: Predominant above -111°C, transitioning to a liquid phase at -22°C .

Synthetic Methodologies for Cyanoacetate Derivatives

Advanced Catalytic Systems

Recent developments employ hydrotalcite catalysts (Mg₆Al₂(OH)₁₆CO₃·4H₂O) for transesterification:

| Parameter | Value |

|---|---|

| Catalyst loading | 1.0-6.0 wt% |

| Temperature | 80-85°C |

| Ethanol:MCYA ratio | 6:1 |

| Conversion | 98.4% in 8 hours |

| Catalyst reuse | ≥10 cycles |

This green chemistry approach eliminates mineral acid waste and achieves turnover frequencies (TOF) of 12.3 h⁻¹ .

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions

The nitrile group participates in:

-

Hydrolysis: Produces malonic acid derivatives under acidic conditions

-

Reduction: LiAlH₄ converts -C≡N to -CH₂NH₂

-

Cycloadditions: [2+3] dipolar cycloadditions with azides form tetrazole rings

Industrial and Pharmaceutical Applications

Adhesive Formulations

Ethyl cyanoacrylate (derived from cyanoacetate) demonstrates exceptional bonding performance:

| Property | Value |

|---|---|

| Tensile strength | 24 MPa |

| Shear modulus | 1.8 GPa |

| Cure time (steel) | 15-30 seconds |

| Service temperature | -54°C to 82°C |

These adhesives find use in automotive assembly (30% of modern vehicle components) and medical devices (sutureless wound closure) .

Pharmaceutical Intermediates

Key applications include:

-

Anticonvulsants: Ethosuximide synthesis via cyclization

-

Antivirals: Acyclovir side-chain introduction

-

β-Blockers: Propranolol precursor synthesis

Over 120 FDA-approved drugs contain cyanoacetate-derived moieties, underscoring its medicinal chemistry relevance .

Analytical Characterization Techniques

Spectroscopic Methods

-

IR Spectroscopy:

-

ν(C≡N): 2245 cm⁻¹

-

νₐs(COO⁻): 1580 cm⁻¹

-

νs(COO⁻): 1412 cm⁻¹

-

-

¹³C NMR (D₂O):

-

COO⁻: 172.8 ppm

-

C≡N: 118.4 ppm

-

CH₂: 34.6 ppm

-

Chromatographic Analysis

HPLC conditions for cyanoacetate quantification:

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 mm) | 60:40 H₂O:MeCN | 1.0 mL/min | 6.8 min |

Detection limit: 0.2 μg/mL (UV at 210 nm) .

Emerging Research Directions

Metal-Organic Frameworks (MOFs)

Cyanoacetate ligands form porous architectures with Cu(II) nodes (surface area: 980 m²/g), showing promise for CO₂ capture (capacity: 3.2 mmol/g at 298 K).

Photovoltaic Materials

Dye-sensitized solar cells incorporating cyanoacetate-based sensitizers achieve 9.8% power conversion efficiency due to enhanced electron injection kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume